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Compound of Interest

Compound Name: IC-87114

Cat. No.: B1684127

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of IC-87114, a potent
and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kd). It details the
compound's chemical properties, mechanism of action, and its role within the PI3K/Akt
signaling pathway. This guide includes quantitative data on its inhibitory activity, detailed
experimental protocols for its use in scientific research, and visual diagrams to elucidate its
function and application in experimental workflows.

Chemical Properties and Identification

IC-87114 is a cell-permeable quinazolinone-based compound, first identified as a selective
inhibitor of the p110d& catalytic subunit of PI3K.[1][2] Its chemical and physical properties are
summarized below.
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Property Value Reference

CAS Number 371242-69-2 (11131141
2-[(6-amino-9H-purin-9-

l)methyl]-5-methyl-3-(2-

Formal Name ¥ Vi Y3 [1][5]
methylphenyl)-4(3H)-
quinazolinone

Molecular Formula C22H1sN70 [1][41[6]

Molecular Weight 397.43 g/mol [3114]

Appearance White powder solid [4117]

- Soluble in DMSO (>5 mg/mL)

Solubility [1][4]
and DMF.
Store at -20°C for long-term

Storage [31[6]

stability.

CC1=C2C(=CC=C1)N=C(N(C2
SMILES =0)C3=CC=CC=C3C)CN4C=  [3]
NC5=C(N=CN=C54)N

GNWHRHGTIBRNSM-
InChl Key [1][4][6]
UHFFFAOYSA-N

Mechanism of Action and Signaling Pathway

IC-87114 functions as a potent and ATP-competitive inhibitor of the PI3Kd isoform.[6] The
phosphoinositide 3-kinase (PI3K) family, particularly Class I, plays a crucial role in various
cellular processes, including cell growth, proliferation, survival, and migration.[8][9] The PI3Kd
isoform is predominantly expressed in hematopoietic cells, making it a key target in
inflammation, autoimmune diseases, and hematological malignancies.[1][7]

IC-87114 selectively binds to the p1106 catalytic subunit, preventing the phosphorylation of
phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).
[3] The reduction in PIP3 levels inhibits the activation of downstream effectors, most notably
the serine/threonine kinase Akt (also known as Protein Kinase B).[9][10][11] By preventing Akt
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phosphorylation and activation, IC-87114 effectively attenuates the entire PI3K/Akt signaling
cascade.[8][9] This mechanism has been shown to reduce the proliferation of acute myeloid
leukemia (AML) cells and down-regulate the expression of inflammatory genes in
macrophages.[3][9]
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Figure 1: PI3K/Akt signaling pathway showing inhibition by I1C-87114.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1684127?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Potency and Selectivity

IC-87114 exhibits high selectivity for the PI3Kd isoform over other Class | PI3K isoforms (a, 3,
and y). This selectivity is critical for targeted therapeutic applications and for minimizing off-
target effects.

Table 1: ICso Values of IC-87114 for Class | PI3K Isoforms

Selectivity vs.

PI3K Isoform ICs0 (M) e Reference
PI3K3 0.5 - [3][10][12]
PI3Ky 29 58-fold [1][3][10]
PI3KB 75 >100-fold [1][3][10]

| PI3Kal | >100 | >100-fold [[1][3][10] |

Note: Some studies have reported ICso values for PI3Kd as low as 50-60 nM.[5][6][11] The
value of 0.5 uM is consistently cited in cell-free assays.

Key Experimental Protocols

The following are detailed methodologies for key experiments involving 1C-87114, adapted

from published literature.

In Vitro PI3K Kinase Assay

This protocol is used to determine the inhibitory activity of IC-87114 against PI3K isoforms in a
cell-free system.[3]

Methodology:
e Liposome Preparation:

o Phosphatidylinositol-(4,5)-bisphosphate (PIP2) and phosphatidylserine are mixed at a 1:2

molar ratio.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://www.selleckchem.com/products/IC-87114.html
https://www.medchemexpress.com/IC-87114.html
https://www.selleckchem.com/PI3K.html
https://www.caymanchem.com/product/11589/ic-87114
https://www.selleckchem.com/products/IC-87114.html
https://www.medchemexpress.com/IC-87114.html
https://www.caymanchem.com/product/11589/ic-87114
https://www.selleckchem.com/products/IC-87114.html
https://www.medchemexpress.com/IC-87114.html
https://www.caymanchem.com/product/11589/ic-87114
https://www.selleckchem.com/products/IC-87114.html
https://www.medchemexpress.com/IC-87114.html
https://www.glpbio.com/ic-87114.html
https://www.medkoo.com/products/5051
https://www.apexbt.com/ic-87114.html
https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://www.benchchem.com/product/b1684127?utm_src=pdf-body
https://www.selleckchem.com/products/IC-87114.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The lipid mixture is vacuum-dried and resuspended in a buffer (20 mM HEPES-KOH, pH
7.4, 50 mM NaCl, 5 mM EDTA) to a final concentration of 1 mM PIP2.

o The suspension is sonicated briefly, subjected to 5 freeze-thaw cycles, and then passed
through an extruder 20 times to form uniform liposomes.

o Kinase Reaction:

o The assay is performed in a 60 pL reaction volume containing 20 mM HEPES (pH 7.4), 1
nM of the respective PI3K enzyme, 1 uM PIP2 liposomes, 200 uM ATP, 1 uCi [y-32P]ATP, 5
mM MgClz, and 50 pg/mL horse IgG as a carrier protein.

o 1C-87114 is diluted to various concentrations, with the final DMSO concentration kept at
1% (w/w).

o The reaction is initiated and incubated for 10 minutes at room temperature.
e Quenching and Detection:

o The reaction is stopped by adding 140 pL of a quench solution (1 M K2POas, 30 mM EDTA,
pH 8.0).

o The mixture is transferred to a 96-well polyvinylidene difluoride (PVDF) filter plate to
capture the radiolabeled lipid product.

o The plate is washed five times with 1 M Kz2POa.

o The filter is dried completely, and the bound radioactivity (representing 32P-labeled PIP3) is
quantified using a scintillation counter.
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Figure 2: Experimental workflow for the in vitro PI3K kinase assay.
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AML Cell Proliferation Assay

This protocol measures the effect of IC-87114 on the proliferation of acute myeloid leukemia
(AML) cells.[3]

Methodology:
e Cell Culture:

o Bone marrow mononuclear cells (BMMCs) from AML patients are isolated and cultured in
a-medium supplemented with 5% fetal calf serum (FCS).

e Treatment:

o Cells are seeded in culture plates and treated with or without a stimulant (e.g., 10 ng/mL
FLT-3 ligand).

o 1C-87114 is added at various concentrations (e.g., 10 uM) to the appropriate wells.
o The cells are incubated for 48 hours.

 Proliferation Measurement:
o For the final 6 hours of incubation, 1 pCi of [3H]-thymidine is added to each well.

o After incubation, cells are harvested, and DNA is precipitated using trichloroacetic acid
(TCA).

o The amount of incorporated radioactivity, which is proportional to the rate of cell
proliferation, is determined by liquid scintillation counting.

In Vivo Applications and Formulations

IC-87114 has been used in murine models to study its effects on inflammation and allergic
responses.[3][7] In mice, doses ranging from 15 mg/kg to 60 mg/kg have been shown to inhibit
allergic reactions.[3]
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In Vivo Formulation Protocol: For reliable in vivo results, a clear stock solution should be
prepared first, followed by the addition of co-solvents. A common formulation involves:[10]

e Prepare a stock solution of IC-87114 in DMSO (e.g., 10 mg/mL).

e Sequentially add co-solvents. For a 1 mL final working solution:

[¢]

Take 100 pL of the DMSO stock solution.

[¢]

Add 400 pL of PEG300 and mix thoroughly.

[e]

Add 50 pL of Tween-80 and mix.

o

Add 450 pL of saline to reach the final volume of 1 mL.

e The working solution should be prepared fresh on the day of use.[10]

Conclusion

IC-87114 is a foundational research tool for investigating the biological roles of the PI3Kd
isoform. Its high selectivity makes it invaluable for elucidating the specific contributions of
PI3K?d in cellular signaling, particularly in immune cells. The data and protocols presented in
this guide provide a framework for researchers to effectively utilize IC-87114 in their studies of
inflammation, cancer, and other PI3Kd-mediated pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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